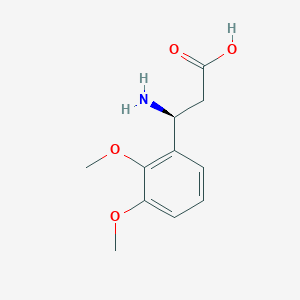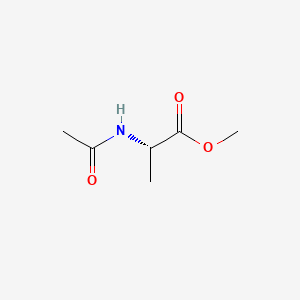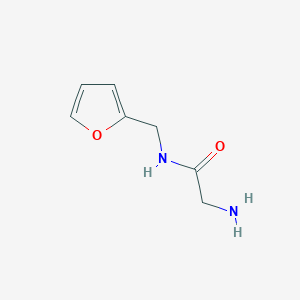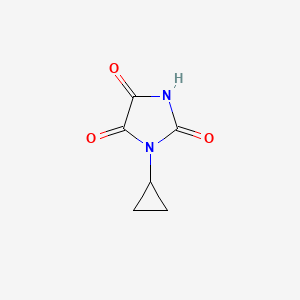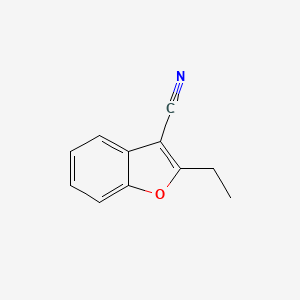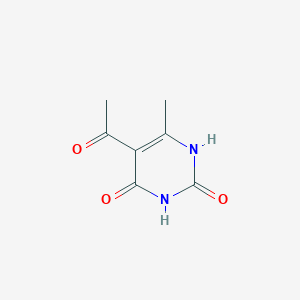
1-(4-溴苯基)吡咯烷
描述
1-(4-Bromophenyl)pyrrolidine is a chemical compound with the molecular formula C10H12BrN . It has a molecular weight of 226.11 g/mol . The IUPAC name for this compound is 1-(4-bromophenyl)pyrrolidine .
Molecular Structure Analysis
The molecular structure of 1-(4-Bromophenyl)pyrrolidine includes a pyrrolidine ring attached to a bromophenyl group . The InChI string isInChI=1S/C10H12BrN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8H2 . The canonical SMILES representation is C1CCN(C1)C2=CC=C(C=C2)Br . Physical And Chemical Properties Analysis
1-(4-Bromophenyl)pyrrolidine has a density of 1.4±0.1 g/cm³ . Its boiling point is 306.1±25.0 °C at 760 mmHg . The compound has a molar refractivity of 54.1±0.3 cm³ . It has one freely rotating bond and a topological polar surface area of 3.2 Ų .科学研究应用
Pharmacological Research
1-(4-Bromophenyl)pyrrolidine: serves as a versatile scaffold in pharmacological research due to its pyrrolidine core . This core structure is integral to many biologically active molecules and is used in the design and development of new drug candidates. The compound’s derivatives exhibit a range of activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, and enzyme inhibition effects .
Drug Discovery and Development
In drug discovery, 1-(4-Bromophenyl)pyrrolidine is employed for synthesizing novel biologically active compounds. Its saturated five-membered ring allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of molecules, enhancing three-dimensional coverage .
Biological Studies
Biological studies utilize 1-(4-Bromophenyl)pyrrolidine for its role in synthesizing pyrrolidine-functionalized nucleoside analogs. These analogs are tested for antiviral and anticancer activity, although their efficacy is often limited by cellular uptake and bioactivation challenges .
Chemical Synthesis Methods
The synthesis of 1-(4-Bromophenyl)pyrrolidine involves various methods, including intramolecular cyclization and S_NAr addition-elimination reactions. These methods are crucial for creating derivatives used in further pharmacological studies .
Safety and Handling in Laboratory Settings
Handling 1-(4-Bromophenyl)pyrrolidine requires strict safety measures due to its hazardous nature. It is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Proper protective equipment and ventilation are essential during its use .
Environmental Applications
While specific environmental applications of 1-(4-Bromophenyl)pyrrolidine are not widely reported, its handling and disposal must consider environmental safety. It should be stored in well-ventilated areas and disposed of according to approved procedures to prevent environmental contamination .
安全和危害
Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 1-(4-Bromophenyl)pyrrolidine . Use of personal protective equipment, including chemical impermeable gloves, is advised . In case of contact, immediate medical attention is required .
属性
IUPAC Name |
1-(4-bromophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEGBJXZICCEQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426843 | |
| Record name | 1-(4-BROMOPHENYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22090-26-2 | |
| Record name | 1-(4-Bromophenyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22090-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-BROMOPHENYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1277162.png)


